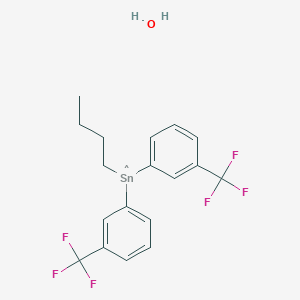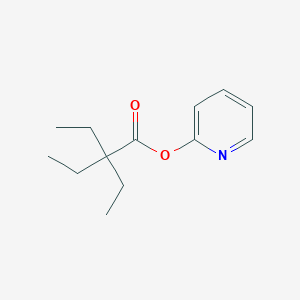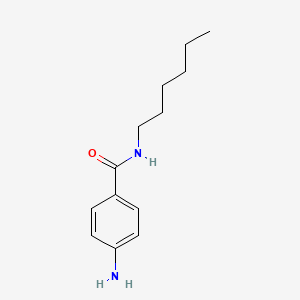
4-Amino-N-hexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-hexylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with an amino group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hexylbenzamide can be achieved through several methods. One common approach involves the amidation of 4-aminobenzoic acid with hexylamine. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the reduction of 4-nitro-N-hexylbenzamide, which can be synthesized by the reaction of 4-nitrobenzoic acid with hexylamine. The reduction is typically carried out using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium-catalyzed hydrogenation process can be employed for the reduction step, providing a more efficient and environmentally friendly approach .
化学反応の分析
Types of Reactions
4-Amino-N-hexylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, halogen, or other substituents on the benzene ring.
科学的研究の応用
4-Amino-N-hexylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
作用機序
The mechanism of action of 4-Amino-N-hexylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
4-Aminobenzamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hexylbenzamide: Lacks the amino group, reducing its reactivity and potential for forming hydrogen bonds.
4-Nitro-N-hexylbenzamide: Contains a nitro group instead of an amino group, altering its chemical reactivity and biological activity .
Uniqueness
4-Amino-N-hexylbenzamide is unique due to the presence of both the hexyl and amino groups, which confer distinct chemical and biological properties. The hexyl group increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The amino group provides sites for hydrogen bonding and further chemical modifications, making it a versatile compound for various applications .
特性
CAS番号 |
85592-77-4 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
4-amino-N-hexylbenzamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3,(H,15,16) |
InChIキー |
NTMJAKAWNQAJKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


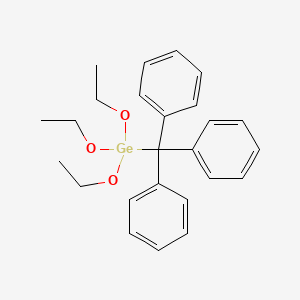
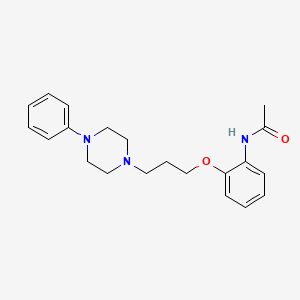
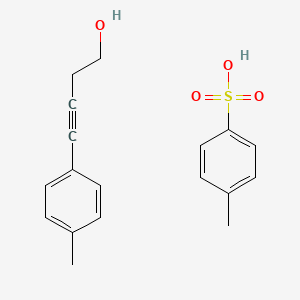
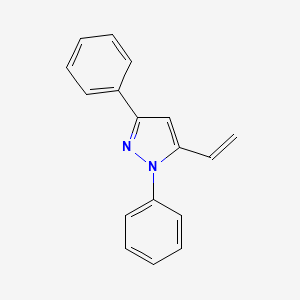
phosphanium perchlorate](/img/structure/B14403115.png)
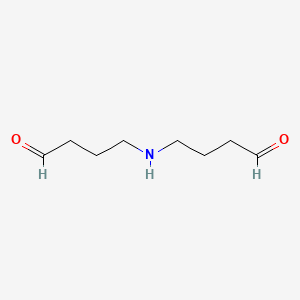
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
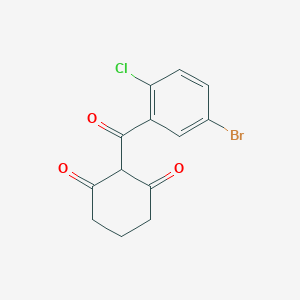


![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
